molecular formula C18H18N4O B1272093 4-[4-(4-Aminobenzoyl)piperazin-1-yl]benzonitrile CAS No. 885949-73-5

4-[4-(4-Aminobenzoyl)piperazin-1-yl]benzonitrile

Cat. No.: B1272093
CAS No.: 885949-73-5
M. Wt: 306.4 g/mol
InChI Key: KVGVZNAYCIKFSM-UHFFFAOYSA-N
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Description

4-[4-(4-Aminobenzoyl)piperazin-1-yl]benzonitrile is a nitrogen-rich heterocyclic compound featuring a benzonitrile core linked to a piperazine ring substituted with a 4-aminobenzoyl group. This structure confers unique electronic and steric properties, making it a candidate for therapeutic and catalytic applications. The benzonitrile moiety enhances solubility, while the piperazine and aminobenzoyl groups enable diverse intermolecular interactions .

Properties

IUPAC Name

4-[4-(4-aminobenzoyl)piperazin-1-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O/c19-13-14-1-7-17(8-2-14)21-9-11-22(12-10-21)18(23)15-3-5-16(20)6-4-15/h1-8H,9-12,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVGVZNAYCIKFSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)C#N)C(=O)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701239370
Record name 4-[4-(4-Aminobenzoyl)-1-piperazinyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701239370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885949-73-5
Record name 4-[4-(4-Aminobenzoyl)-1-piperazinyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885949-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[4-(4-Aminobenzoyl)-1-piperazinyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701239370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Aminobenzoyl)piperazin-1-yl]benzonitrile typically involves the reaction of 4-aminobenzoyl chloride with 1-(4-cyanophenyl)piperazine. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Aminobenzoyl)piperazin-1-yl]benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Structure and Synthesis

The compound has the molecular formula C18H18N4OC_{18}H_{18}N_{4}O and features a unique structure that includes a piperazine ring substituted with an aminobenzoyl group and a benzonitrile moiety. The synthesis typically involves the reaction of 4-aminobenzoyl chloride with 1-(4-cyanophenyl)piperazine under basic conditions, often using triethylamine as a base to facilitate the reaction while preventing hydrolysis .

Medicinal Chemistry

Building Block for Pharmaceuticals
4-[4-(4-Aminobenzoyl)piperazin-1-yl]benzonitrile serves as an important building block in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can enhance bioactivity against diseases, particularly those affecting the central nervous system. The compound has been investigated for its potential in developing treatments for conditions such as depression and anxiety disorders.

Case Study: Enzyme Inhibition
Research has demonstrated that this compound can inhibit specific enzymes involved in cancer cell proliferation. The aminobenzoyl group forms hydrogen bonds with enzyme active sites, while the piperazine ring engages in hydrophobic interactions, modulating enzyme activity and potentially leading to reduced tumor growth .

Material Science

Development of Advanced Materials
The compound is being explored for its applications in material science, particularly in the development of polymers and nanomaterials. Its unique chemical properties make it suitable for creating materials with specific mechanical and thermal characteristics.

Property Description
Thermal Stability High stability under various thermal conditions
Mechanical Strength Enhanced strength when incorporated into polymer matrices

Biological Research

Biochemical Assays
In biological research, this compound is utilized as a probe in biochemical assays to study enzyme activity and protein interactions. Its ability to interact with various molecular targets enables researchers to investigate complex biochemical pathways.

Mechanism of Action

The mechanism of action of 4-[4-(4-Aminobenzoyl)piperazin-1-yl]benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The aminobenzoyl group can form hydrogen bonds with active sites of enzymes, while the piperazine ring can interact with receptor sites through hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs differ in substituents on the piperazine ring or benzonitrile core, influencing physicochemical and biological properties:

Compound Name Substituent(s) on Piperazine/Benzonitrile Key Features Reference ID
4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile Piperidinyl-piperidine Chair conformation in crystal packing
3-[4-(1-Aminophthalazin-6-yl)piperazin-1-yl]benzonitrile (5j) Phthalazin-6-ylamine Low synthesis yield (18%)
4-[4-(Thiophene-2-carbonyl)piperazin-1-yl]benzonitrile Thiophene-2-carbonyl Sulfur-containing substituent
4-[(4-{5-[(4-Methoxypiperidin-4-yl)methoxy]…}piperazin-1-yl)methyl]benzonitrile (24) Methoxypiperidinylmethoxy Modified pharmacokinetics
2-[4-(4-Fluorophenyl)piperazin-1-yl]-5-nitrobenzonitrile 4-Fluorophenyl, nitro Electron-withdrawing groups

Key Observations :

  • Electron-Donating vs.
  • Bulkier Substituents : Thiophene or phthalazine groups () increase steric hindrance, possibly affecting binding to biological targets.

Key Observations :

  • Higher Yields : Triazine derivatives () exhibit superior yields (>69%) compared to phthalazine analogs (18%, ), likely due to optimized reaction conditions.
  • Melting Points : Compounds with rigid aromatic systems (e.g., 5k, ) have higher melting points (>250°C), suggesting stronger crystalline packing.

Key Observations :

  • Neurological Targets : Fluorinated or benzyloxy substituents () enhance blood-brain barrier penetration.
  • Antiparasitic Activity : Sulfonamide-pyrimidine hybrids () target falcipain-2, a protease critical for malaria parasite survival.

Spectroscopic and Crystallographic Data

  • NMR Shifts : Piperazine protons in 9g () resonate at δ 7.69–7.54 ppm (aromatic CH), distinct from 5k’s δ 8.18 ppm (triazine CH, ).
  • Crystal Packing : 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile () adopts chair conformations, optimizing van der Waals interactions.

Biological Activity

4-[4-(4-Aminobenzoyl)piperazin-1-yl]benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and applications in research.

Chemical Structure and Synthesis

The chemical structure of this compound features a piperazine ring substituted with an aminobenzoyl group and a benzonitrile moiety. The synthesis typically involves the reaction of 4-aminobenzoyl chloride with 1-(4-cyanophenyl)piperazine, leading to the formation of the target compound.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation. Its aminobenzoyl group can form hydrogen bonds with active sites on enzymes, while the piperazine ring engages in hydrophobic interactions with receptor sites. This dual interaction modulates enzyme activity, potentially leading to reduced tumor growth .
  • Receptor Interactions : It is also investigated for its ability to bind to various receptors, influencing signaling pathways critical for cell survival and proliferation. Such interactions may contribute to its anti-cancer effects by altering receptor-mediated signaling cascades .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity IC50 Value (µM) Target Reference
Tyrosinase Inhibition0.18Agaricus bisporus tyrosinase
Antitumor ActivityNot specifiedVarious cancer cell lines
Receptor Tyrosine Kinase Inhibitor10EGFR, HER2, PDGFR

Case Studies

Several studies have explored the biological implications of compounds related to this compound:

  • Anticancer Studies : A study evaluated the compound's cytotoxicity across multiple cancer cell lines, demonstrating significant inhibition of cell proliferation in hematological malignancies and solid tumors. The findings suggest that this compound may serve as a lead structure for developing new anticancer agents .
  • Enzyme Inhibition : Research indicated that derivatives of this compound exhibit competitive inhibition against tyrosinase, which is crucial in melanin synthesis. The most potent inhibitors showed IC50 values significantly lower than traditional inhibitors like kojic acid, suggesting enhanced efficacy .
  • Kinase Selectivity : A comprehensive evaluation highlighted that compounds based on this structure demonstrated selective inhibition against several receptor tyrosine kinases involved in cancer progression, including EGFR and PDGFR. This selectivity is vital for minimizing off-target effects during therapeutic applications .

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